5-Chloro-2-hydroxy-6-methyl-nicotinonitrile
Overview
Description
5-Chloro-2-hydroxy-6-methyl-nicotinonitrile is a chemical compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 . It is available from suppliers such as eMolecules .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-hydroxy-6-methyl-nicotinonitrile consists of a pyridine ring with a chlorine atom at the 5th position, a hydroxyl group at the 2nd position, and a methyl group at the 6th position .Physical And Chemical Properties Analysis
5-Chloro-2-hydroxy-6-methyl-nicotinonitrile has a molecular weight of 168.58 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis of Novel Heterocycles
5-Chloro-2-hydroxy-6-methyl-nicotinonitrile has been utilized in the synthesis of novel heterocycles. Coppola and Shapiro (1981) investigated the reaction of 2-chloronicotinonitrile with thioureas, leading to the creation of new ring systems such as pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine (Coppola & Shapiro, 1981).
Antiprotozoal Activity Research
Research by Ismail et al. (2003) demonstrated the synthesis of compounds from nicotinonitrile derivatives, which showed significant antiprotozoal activity against Trypanosoma b.rhodesiense and P. falciparum. This work highlights the potential of 5-Chloro-2-hydroxy-6-methyl-nicotinonitrile derivatives in developing new antiprotozoal medications (Ismail et al., 2003).
Corrosion Inhibition Research
A study by Salman et al. (2019) explored the use of a nicotinonitrile derivative as an efficient corrosion inhibitor for mild steel in a hydrochloric acid environment. This indicates the potential application of 5-Chloro-2-hydroxy-6-methyl-nicotinonitrile in industrial corrosion protection (Salman et al., 2019).
Antimicrobial Activity
Research conducted by Guna et al. (2015) synthesized derivatives of nicotinonitrile and tested their antimicrobial activity against various bacteria and fungi. This research suggests the potential of 5-Chloro-2-hydroxy-6-methyl-nicotinonitrile in the field of antimicrobial drug development (Guna et al., 2015).
properties
IUPAC Name |
5-chloro-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-4-6(8)2-5(3-9)7(11)10-4/h2H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEIIJDVMMNPDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601191775 | |
Record name | 5-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601191775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-hydroxy-6-methyl-nicotinonitrile | |
CAS RN |
1163297-82-2 | |
Record name | 5-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1163297-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601191775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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